![molecular formula C10H9BrClN3 B2985404 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1602185-22-7](/img/structure/B2985404.png)

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

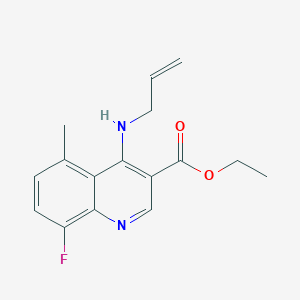

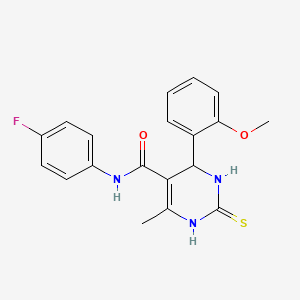

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BRP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated in several studies.

Scientific Research Applications

Synthesis and Characterization

The compound 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a key intermediate in the synthesis of various heterocyclic compounds, showcasing diverse biological activities. For instance, its derivatives have been utilized in the synthesis of 3,5-diphenyl-1H-pyrazole derivatives, displaying remarkable analgesic activity, along with moderate hypotensive, bradycardiac, and anti-inflammatory activities in animal models. These compounds also exhibit infiltration anesthesia and a weak platelet antiaggregating activity in vitro, highlighting their potential in medicinal chemistry (Bondavalli et al., 1988).

Structural and Computational Analysis

The structural features and nonlinear optical properties of synthesized compounds involving this compound derivatives have been extensively studied. For example, a study involving the synthesis and characterization of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine, derived from similar bromophenyl compounds, provided insights into the molecular structure through NMR, IR, MS, and elemental analysis. This highlights the compound's role in the development of materials with potential applications in optical technologies (Veettil & Haridas, 2010).

Biological Activities

Research into derivatives of this compound has uncovered a variety of biological activities. For instance, pyrazole derivatives have been investigated for their antitumor, antifungal, and antibacterial properties, identifying pharmacophore sites critical for these activities. This underscores the compound's versatility and its derivatives' potential in developing new antimicrobial and anticancer agents (Titi et al., 2020).

Nonlinear Optical Properties and Reactivity

The compound and its derivatives have been a subject of interest in the field of materials science, particularly regarding their electronic structure and nonlinear optical (NLO) properties. Studies have employed density functional theory (DFT) calculations to explore these aspects, offering insights into the reactivity and stability of the synthesized compounds. Such research opens up new avenues for the application of these materials in optoelectronics and photonics, demonstrating significant NLO responses and chemical reactivity based on frontier molecular orbital analysis (Kanwal et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .

Result of Action

Similar compounds have been known to cause various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .

properties

IUPAC Name |

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXNLFSCVWLHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)

![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)

![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide](/img/structure/B2985340.png)

![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)

amine](/img/structure/B2985342.png)